molecular formula C6H6F2N2O B13569184 2,2-Difluoro-2-(pyrimidin-5-yl)ethanol

2,2-Difluoro-2-(pyrimidin-5-yl)ethanol

Cat. No.: B13569184
M. Wt: 160.12 g/mol
InChI Key: CFEZRABZRRFGAL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyrimidin-5-yl)ethanol is a chemical compound that features a pyrimidine ring substituted with a difluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(pyrimidin-5-yl)ethanol typically involves the introduction of the difluoroethanol group to a pyrimidine ring. One common method is through the reaction of pyrimidine derivatives with difluoroethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyrimidin-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(pyrimidin-5-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The difluoroethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,2-Difluoro-2-(pyrimidin-2-yl)ethanol: Another variant with the difluoroethanol group attached to a different position on the pyrimidine ring.

Uniqueness

2,2-Difluoro-2-(pyrimidin-5-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethanol group can enhance its stability and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

2,2-difluoro-2-pyrimidin-5-ylethanol

InChI

InChI=1S/C6H6F2N2O/c7-6(8,3-11)5-1-9-4-10-2-5/h1-2,4,11H,3H2

InChI Key

CFEZRABZRRFGAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CO)(F)F

Origin of Product

United States

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